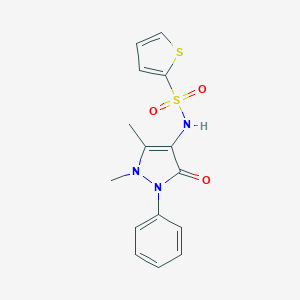

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential applications . It is an important intermediate for the synthesis of many drugs with antipyretic and analgesic effects .

Synthesis Analysis

The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .Applications De Recherche Scientifique

Docking and DFT Studies

The compound has been used in docking and Density Functional Theory (DFT) studies . It was synthesized and characterized by single crystal XRD analysis . The various intermolecular interactions that stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring, were investigated . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .

Quantum Parameters Investigation

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .

Biological Activity

4-Aminoantipyrine and its derivatives, including this compound, have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

Synthesis of Bioactive Compounds

4-Aminoantipyrine, a building block for synthesizing this compound, has been used to synthesize different heterocyclic and bioactive compounds .

Preparation of Dyes and Pigments

Derivatives of 4-aminoantipyrine, which is used in the synthesis of this compound, have contributed to dye and pigment preparation .

Use in Catalytic Processes

Hydrazones and their metal complexes, including this compound, have found uses in catalytic processes .

Wastewater Treatment

Hydrazones and their metal complexes, including this compound, have been used in wastewater treatment .

Pharmaceutical Formulations

Hydrazones and their metal complexes, including this compound, have been used in spectrophotometric determination of some species in pharmaceutical formulations .

Mécanisme D'action

Target of Action

It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .

Mode of Action

The compound shows good binding interaction with its target, as evidenced by a docking study . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its target through electron transfer processes.

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-11-14(16-23(20,21)13-9-6-10-22-13)15(19)18(17(11)2)12-7-4-3-5-8-12/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFMHGTMANLDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374278.png)

![2-{(2-Hydroxyethyl)[2-(1-naphthylsulfanyl)benzyl]amino}ethanol](/img/structure/B374281.png)

![N-[2-[(2-bromophenyl)sulfanyl]-5-(methylsulfanyl)phenyl]acetamide](/img/structure/B374282.png)

![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N,N-dimethylamine](/img/structure/B374283.png)

![5-(2-bromoethoxy)-3-chloro-5H-dibenzo[a,d]cycloheptene](/img/structure/B374288.png)

![2-[4-Amino-6-(ethylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374289.png)

![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(4-thiomorpholinyl)amine](/img/structure/B374292.png)

![N-[3-(4-chloroanilino)-2-hydroxypropyl]-2-fluorobenzamide](/img/structure/B374293.png)

![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-cyclohexylamine](/img/structure/B374294.png)

![{2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B374298.png)

![1-Chloro-2-[chloro(2-chlorophenyl)methyl]benzene](/img/structure/B374299.png)